(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one

Chiral building block Diastereoselective synthesis Kainoid analogue

(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one (CAS 1817631-47-2) is a chiral, bicyclic oxazolidinone building block belonging to the pyrrolo[1,2-c]oxazol-5-one class. It possesses two defined stereocenters (7R,7aS) and a molecular formula of C₁₀H₁₇NO₂ (MW 183.25).

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 1817631-47-2
Cat. No. B1459393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
CAS1817631-47-2
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCC1CC(=O)N2C1COC2(C)C
InChIInChI=1S/C10H17NO2/c1-4-7-5-9(12)11-8(7)6-13-10(11,2)3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
InChIKeyWULZKGXMMIHGOX-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one (CAS 1817631-47-2): Core Identity for Procurement and Selection


(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one (CAS 1817631-47-2) is a chiral, bicyclic oxazolidinone building block belonging to the pyrrolo[1,2-c]oxazol-5-one class. It possesses two defined stereocenters (7R,7aS) and a molecular formula of C₁₀H₁₇NO₂ (MW 183.25) . This compound serves as a key synthetic intermediate in medicinal chemistry programs, most notably as a reagent for preparing quinoline-based IRAK inhibitors and as a scaffold in the diastereoselective synthesis of phosphonic acid analogues of kainoids [1].

Why Generic Substitution of (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one Carries Risk


Within the pyrrolo[1,2-c]oxazol-5-one family, the identity and position of substituents directly govern both the stereochemical outcome of downstream reactions and the target application pathway. The 7-ethyl substituent on the target compound introduces steric bulk and lipophilicity (XLogP3 = 1) that are absent in the simpler (7aS)-3,3-dimethyl analog (CAS 99208-71-6; MW 155.19) . Furthermore, the specific (7R,7aS) configuration distinguishes this compound from the (3R,7aS)-3-phenyl series (CAS 103201-79-2) used in Boceprevir synthesis . Substituting a generic pyrrolo-oxazolone lacking the 7-ethyl group risks loss of diastereoselectivity in radical cyclization reactions, where steric control at the 6- and 7-positions is critical for achieving the desired relative configuration [1].

Quantitative Differentiation Evidence for (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one Against Closest Analogs


7-Ethyl Substituent as a Key Differentiator from the Unsubstituted (7aS)-3,3-Dimethyl Parent Scaffold

The target compound bears a 7-ethyl substituent (C₂H₅ at position 7) that is absent in the simpler (7aS)-3,3-dimethyl parent scaffold (CAS 99208-71-6). This structural increment increases molecular weight from 155.19 to 183.25 (+18%) and adds one rotatable bond, altering both steric and electronic properties relevant to stereochemical control . In the diastereoselective radical cyclization reported by Yuasa et al. (1998), the relative configuration at the 6,7,7a-positions was found to be highly controlled by steric effects due to the substituent at the 6-position; the 7-ethyl group contributes to this steric environment and influences the diastereomeric outcome [1].

Chiral building block Diastereoselective synthesis Kainoid analogue

Application Domain Divergence: IRAK Inhibitor Synthesis vs. Boceprevir Pathway

The target compound is explicitly cited as a reagent for preparing quinoline compounds that function as IRAK (interleukin-1 receptor-associated kinase) inhibitors, referenced in patents WO-2020264490-A1 and WO-2020113233-A1 . In contrast, the (3R,7aS)-3-phenyl analog (CAS 103201-79-2) is documented as an intermediate for Boceprevir synthesis—an HCV NS3/4A protease inhibitor . This divergence in downstream application reflects the different structural requirements of the two drug discovery programs: the 7-ethyl substitution pattern on the target compound is tailored for quinoline-based IRAK ligand construction, whereas the 3-phenyl substitution is required for the peptidomimetic Boceprevir scaffold. No published evidence indicates that these two building blocks are interchangeable in either synthetic route.

IRAK inhibitor Quinoline synthesis Targeted protein degradation

Physical State Divergence: Yellow Oil vs. Crystalline Solid Handling Properties

The target compound is supplied as a yellow oil at ambient temperature , whereas the (7aS)-3,3-dimethyl analog (CAS 99208-71-6) is a solid and the (3R,7aS)-3-phenyl analog (CAS 103201-79-2) is also a solid with a predicted boiling point of 383.2 °C . This physical state difference has practical implications for weighing accuracy, dissolution protocols, and formulation compatibility in both research and scale-up settings. Oils typically require positive-displacement pipetting or gravimetric dispensing rather than direct weighing of solid powder, which introduces a distinct handling workflow.

Physical form Formulation Laboratory handling

Commercial Purity Benchmarking: 97–98% vs. 95% Typical for Analog Series

The target compound is available at 97% purity (Advanced ChemBlocks, Bidepharm) and 98% purity (MolCore, Leyan) . In comparison, the (3R,7aS)-3-phenyl analog (CAS 103201-79-2) is commonly supplied at 95% purity (AKSci, Beyotime) , and the (7aS)-3,3-dimethyl analog (CAS 99208-71-6) is offered at 95–97% depending on the vendor . The higher baseline purity specification of the target compound across multiple independent suppliers reduces the likelihood of impurities interfering with sensitive catalytic or stereoselective transformations.

Purity specification Quality control Batch consistency

Stereochemical Complexity: Two Defined Chiral Centers with Specific Configuration

The target compound possesses two defined stereocenters (7R,7aS) as confirmed by its InChI stereochemical descriptors (/t7-,8-/m1/s1) and canonical SMILES notation (O=C1C[C@@H](CC)[C@]2([H])N1C(C)(C)OC2) . This contrasts with the (7aS)-3,3-dimethyl analog (CAS 99208-71-6), which has only one defined stereocenter at the 7a position . The presence of two stereocenters increases the number of possible stereoisomers from 2 to 4, making stereochemical fidelity in procurement critical—an erroneous diastereomer would fundamentally alter the compound's utility as a chiral building block in asymmetric synthesis.

Stereochemistry Enantiomeric purity Chiral auxiliary

Optimal Application Scenarios for (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one Based on Quantitative Evidence


Medicinal Chemistry Programs Targeting IRAK Kinase Inhibition via Quinoline Scaffolds

This compound is the appropriate chiral building block choice for programs synthesizing quinoline-based IRAK inhibitors, as documented in WO-2020264490-A1 and WO-2020113233-A1 . Its (7R,7aS) configuration and 7-ethyl substituent are tailored for this pathway; substituting the (3R,7aS)-3-phenyl analog (CAS 103201-79-2) would introduce an incorrect aryl substitution pattern incompatible with the quinoline scaffold construction .

Diastereoselective Synthesis of Phosphonic Acid Kainoid Analogs Requiring Steric Control

The 7-ethyl group contributes to the steric environment that governs diastereoselectivity in radical cyclization reactions yielding 7-phosphonomethylpyrrolo[1,2-c]oxazolidinones, as demonstrated by Yuasa et al. (1998) [1]. Programs requiring high diastereomeric ratios in kainoid analog synthesis should select this compound over the unsubstituted (7aS)-3,3-dimethyl parent (CAS 99208-71-6), which lacks the steric directing group at position 7.

Automated Synthesis Platforms Requiring Oil-Phase Building Block Compatibility

The yellow oil physical state of this compound (CAS 1817631-47-2) makes it suitable for liquid-handling automated synthesis workstations that utilize positive-displacement pipetting. In contrast, solid analogs such as the (7aS)-3,3-dimethyl parent (CAS 99208-71-6) require dissolution prior to automated dispensing, introducing an additional preparative step and potential solubility variability.

Multi-Step Syntheses Demanding ≥97% Starting Material Purity for Downstream Yield Optimization

With a commercial purity specification of 97–98% across multiple independent suppliers , this compound offers a higher purity baseline than the commonly available 95% specification of the (3R,7aS)-3-phenyl analog . This purity advantage is particularly relevant in fragment-based drug discovery or parallel synthesis libraries where intermediate purification steps are minimized and building block quality directly determines final compound integrity.

Quote Request

Request a Quote for (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.